5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole 5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13732404
InChI: InChI=1S/C12H15BrN2/c1-3-9(2)7-15-8-14-11-6-10(13)4-5-12(11)15/h4-6,8-9H,3,7H2,1-2H3
SMILES: CCC(C)CN1C=NC2=C1C=CC(=C2)Br
Molecular Formula: C12H15BrN2
Molecular Weight: 267.16 g/mol

5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC13732404

Molecular Formula: C12H15BrN2

Molecular Weight: 267.16 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole -

Specification

Molecular Formula C12H15BrN2
Molecular Weight 267.16 g/mol
IUPAC Name 5-bromo-1-(2-methylbutyl)benzimidazole
Standard InChI InChI=1S/C12H15BrN2/c1-3-9(2)7-15-8-14-11-6-10(13)4-5-12(11)15/h4-6,8-9H,3,7H2,1-2H3
Standard InChI Key KHDVLVDGTKHZGF-UHFFFAOYSA-N
SMILES CCC(C)CN1C=NC2=C1C=CC(=C2)Br
Canonical SMILES CCC(C)CN1C=NC2=C1C=CC(=C2)Br

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituent Effects

Benzimidazoles consist of a fused benzene and imidazole ring system, with the imidazole’s nitrogen atoms at positions 1 and 3. In 5-Bromo-1-(2-methylbutyl)-1H-benzo[d]imidazole, the bromine atom at position 5 introduces electronegativity and steric bulk, while the 2-methylbutyl group at position 1 contributes hydrophobic character and influences conformational flexibility . The molecular formula, inferred from analogous structures, is likely C₁₂H₁₅BrN₂, with a molecular weight of approximately 283.17 g/mol.

The 2-methylbutyl substituent’s branched structure enhances lipophilicity compared to linear alkyl chains, potentially improving membrane permeability in biological systems . Bromine’s presence facilitates halogen bonding interactions, which are critical in molecular recognition processes .

Synthesis and Reaction Pathways

Optimization Challenges

The branched alkyl group may hinder reaction efficiency due to steric hindrance, necessitating elevated temperatures or prolonged reaction times . Purification often requires column chromatography or recrystallization from ethanol-water mixtures .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol; poorly soluble in water due to the hydrophobic 2-methylbutyl group .

  • Stability: Stable under ambient conditions but susceptible to photodegradation owing to the bromine atom’s lability under UV light .

Spectroscopic Characterization

  • ¹H NMR: Key signals include a singlet for the N1-methylbutyl group (δ 1.2–1.6 ppm) and aromatic protons influenced by bromine’s deshielding effect (δ 7.5–8.2 ppm) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 283 (M⁺) with characteristic fragmentation patterns for the alkyl chain and bromine loss .

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesKey Differences
5-Bromo-1-methyl-1H-benzimidazole Methyl group at N1Less lipophilic; reduced steric hindrance
6-Bromo-1-(tert-butyl)-1H-benzimidazole Tert-butyl group at N1Increased steric bulk; higher thermal stability
5-Chloro-1-(2-methylbutyl)-1H-benzimidazole Chlorine at C5Weaker halogen bonding; lower molecular weight

The 2-methylbutyl group in the target compound balances lipophilicity and steric effects, offering a unique profile for drug design .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. Its bromine atom allows further functionalization via cross-coupling reactions .

Material Science

Benzimidazoles with alkyl chains are explored as corrosion inhibitors and organic semiconductors. The 2-methylbutyl group’s branched structure could enhance solubility in polymer matrices .

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